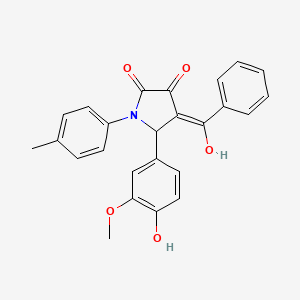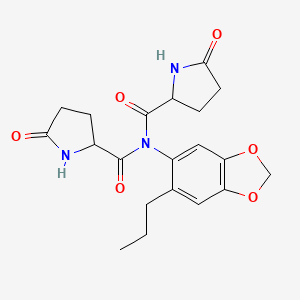
3-(5-bromofuran-2-yl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-BROMO-2-FURYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-FURYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with pyridine: The final step involves coupling the brominated furan-oxadiazole intermediate with a pyridine derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine moiety, resulting in different reduced products.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted furan-oxadiazole compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases, including cancer, infections, and inflammatory conditions.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(5-BROMO-2-FURYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The compound’s reactivity can be attributed to the presence of the oxadiazole ring, which can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the pyridine moiety.
N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the bromo-furan moiety.
3-(2-FURYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the bromo group.
Uniqueness
The presence of both the bromo-furan and pyridine moieties in 3-(5-BROMO-2-FURYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE makes it unique, potentially offering a combination of biological and chemical properties not found in similar compounds.
Propriétés
Formule moléculaire |
C13H9BrN4O3 |
|---|---|
Poids moléculaire |
349.14 g/mol |
Nom IUPAC |
3-(5-bromofuran-2-yl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C13H9BrN4O3/c14-10-4-3-9(20-10)11-17-13(21-18-11)12(19)16-7-8-2-1-5-15-6-8/h1-6H,7H2,(H,16,19) |
Clé InChI |
JCXDMSJOXCUXEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3,5-dimethoxyphenyl)-6-methoxy-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B14944112.png)
![5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B14944118.png)

![{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B14944127.png)
![N-[2-(furan-2-yl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B14944133.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-cyanophenyl)propanamide](/img/structure/B14944137.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14944141.png)
![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(3-hydroxy-6-{[(3-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14944143.png)
![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14944179.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944183.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)
